Stannane, tributyl(1-phenyl-2-propenyl)- is an organotin compound characterized by the molecular formula and a CAS number of 104108-28-3. This compound belongs to a class of stannanes, which are organometallic compounds containing tin (Sn) bonded to carbon atoms. Stannane, tributyl(1-phenyl-2-propenyl)- is notable for its role in organic synthesis, particularly in radical reactions and as a reagent in various chemical processes. Its structure includes tributyl groups attached to a propenyl group and a phenyl group, which contributes to its unique reactivity in chemical transformations .
Stannane, tributyl(1-phenyl-2-propenyl)- is versatile in its chemical reactivity:
Research into the biological activity of stannane, tributyl(1-phenyl-2-propenyl)- suggests potential applications in modifying biological molecules and studying enzyme mechanisms. Organotin compounds, including this one, have been investigated for their toxicity and potential therapeutic uses, particularly in drug synthesis. Studies have also explored their role as precursors for radiolabeled compounds used in imaging techniques .
Stannane, tributyl(1-phenyl-2-propenyl)- can be synthesized through the following methods:
The primary synthesis method involves the reaction of tributylstannyl lithium with 1-phenyl-2-propenyl chloride. This reaction typically occurs under inert conditions (e.g., argon or nitrogen atmosphere) to prevent oxidation. The reaction mixture is stirred at low temperatures to maximize yield and ensure complete reaction .
In industrial settings, large-scale reactors are employed with stringent control over reaction conditions. Purification processes such as distillation or recrystallization are utilized to achieve the desired product purity.
Stannane, tributyl(1-phenyl-2-propenyl)- finds several applications across different fields:
The interaction studies of stannane, tributyl(1-phenyl-2-propenyl)- focus on its ability to participate in radical mechanisms. Its tin-carbon bond is relatively weak, allowing it to donate or accept radicals easily. This property facilitates various chemical transformations involving organic substrates that undergo radical addition or substitution reactions.
Several compounds share structural similarities with stannane, tributyl(1-phenyl-2-propenyl)-:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tributylstannane | Contains three butyl groups | Lacks phenyl and propenyl groups |
| Triphenylstannane | Contains three phenyl groups | Lacks propenyl group |
| Tributylvinyltin | Contains a vinyl group | Lacks phenyl group |
| Stannane, tributyl(2-phenyl-2-propenyl)- | Similar structure but different positioning of phenyl group | Variations in reactivity due to structural differences |
Stannane, tributyl(1-phenyl-2-propenyl)- stands out due to its combination of phenyl and propenyl groups, which provide distinct reactivity patterns and selectivity in